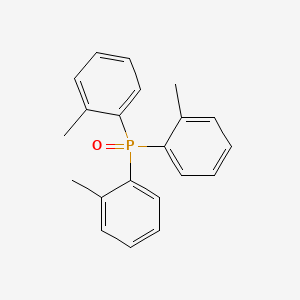

Tri-O-tolylphosphine oxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bis(2-methylphenyl)phosphoryl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21OP/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSVITFVAXDZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316121 | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-63-9 | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Interconversion Pathways of Tri O Tolylphosphine Oxide

Approaches for the Synthesis of Tri-O-tolylphosphine (B155546) Oxide

The synthesis of tri-o-tolylphosphine oxide is predominantly achieved through the oxidation of its corresponding phosphine (B1218219) precursor. Additionally, novel synthetic methods are being explored to generate phosphine oxide derivatives.

Oxidative Generation from Tri-O-tolylphosphine Precursors

The most direct method for preparing this compound is the oxidation of tri-o-tolylphosphine. This transformation can be accomplished using a variety of oxidizing agents.

Common laboratory and industrial oxidants include hydrogen peroxide (H₂O₂), which readily oxidizes triarylphosphines to their corresponding oxides. rsc.orgnih.gov For instance, the reaction of tri-o-tolylphosphine with a 35% aqueous solution of hydrogen peroxide in dichloromethane (B109758) at 0 °C yields the this compound hydrogen peroxide adduct. rsc.org Air, or dioxygen, also serves as a cost-effective and environmentally benign oxidant. The air oxidation of triarylphosphines can be catalyzed by various systems, including tin(IV) iodide (SnI₄), which facilitates the clean and quantitative conversion to the phosphine oxide in solvents like dichloromethane. researchgate.netiucr.org In some cases, photo-oxidation, sensitized by compounds like 9,10-dicyanoanthracene (B74266) (DCA) or Eosin Y under visible light, can effectively convert triarylphosphines to their oxides using atmospheric oxygen. researchgate.netrsc.orgacs.org

A study highlighted the unexpected oxidation of tri(o-tolyl)phosphine by 5-hydroperoxy-1-methyl-2-pyrrolidinone (NMP-5-OOH), a hydroperoxide formed from the autoxidation of the common solvent NMP in the presence of air. acs.org This finding underscores the susceptibility of tri-o-tolylphosphine to oxidation by various peroxide species.

Table 1: Selected Oxidative Methods for this compound Synthesis

| Oxidizing Agent/System | Catalyst/Conditions | Product | Notable Features |

| Hydrogen Peroxide (H₂O₂) | Dichloromethane, 0 °C | (o-Tol₃PO·H₂O₂)₂ | Forms a stable hydrogen peroxide adduct. rsc.org |

| Air (O₂) | SnI₄ (catalytic) | o-Tol₃PO | Clean and quantitative conversion. researchgate.net |

| Air (O₂) | Eosin Y, visible light | o-Tol₃PO | Metal-free, environmentally friendly photooxidation. rsc.org |

| NMP-5-OOH | 1-Methyl-2-pyrrolidinone (NMP) | o-Tol₃PO | Spontaneous oxidation in aged NMP solvent. acs.org |

Novel Synthetic Routes for Phosphine Oxide Derivatives (e.g., from acetylenic esters)

Beyond direct oxidation, novel synthetic pathways can generate phosphine oxide derivatives. One such method involves the reaction of phosphines with acetylenic esters. A one-pot synthesis has been reported where tri(o-tolyl)phosphine reacts with an acetylenic ester and water in tetrahydrofuran (B95107) (THF) at low temperatures (-10 °C) to produce this compound in high yield. tsijournals.com The proposed mechanism involves the initial reaction between the phosphine and the acetylenic ester to form a reactive intermediate. This intermediate is then protonated by water, leading to a vinylphosphonium salt, which ultimately hydrolyzes to yield the phosphine oxide. tsijournals.com

Another variation of this reaction involves the interaction of a phosphine, an acetylenic ester, and a nitroso compound, which proceeds via an intramolecular Wittig reaction to generate a heterocyclic product and the corresponding phosphine oxide as a byproduct. arkat-usa.orgresearchgate.net While this method does not have this compound as the primary target, it demonstrates an alternative pathway for its formation.

Reduction Strategies for Regenerating Tri-O-tolylphosphine from its Oxide

The reduction of the stable P=O bond in this compound to regenerate the parent phosphine is a critical step for recycling this valuable reagent. chemicalbook.comlookchem.com This process is often challenging due to the high strength of the phosphorus-oxygen bond. sci-hub.se

Metal-Mediated Reductions of Tertiary Phosphine Oxides (e.g., Ti(O^iPr)₄/hydrosiloxane systems, Aluminum-based methods)

A variety of metal-based reducing systems have been developed to efficiently deoxygenate tertiary phosphine oxides.

Titanium-Based Systems: A prominent method involves the use of a catalytic amount of titanium(IV) isopropoxide [Ti(O^iPr)₄] with a hydrosiloxane, such as tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (B1170920) (PMHS), as the hydride source. acs.orgresearchgate.netorganic-chemistry.orgacs.org This system effectively reduces various tertiary phosphine oxides, including triaryl derivatives, under relatively mild conditions (e.g., 100 °C in methylcyclohexane). organic-chemistry.org The mechanism is believed to involve a single electron transfer (SET) process, with the titanium cycling between the Ti(IV) and Ti(III) oxidation states. acs.orgacs.org The use of TMDS is often preferred due to its higher reactivity and ease of handling compared to PMHS. organic-chemistry.org Other catalysts, such as InBr₃, have also been used in conjunction with TMDS. researchgate.net

Aluminum-Based Methods: Aluminum hydrides are powerful reducing agents capable of cleaving the P=O bond. Reagents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) have been successfully employed for the reduction of phosphine oxides. researchgate.netru.nlorganic-chemistry.org For instance, diisobutylaluminum hydride can reduce many tertiary phosphine oxides at ambient temperature. organic-chemistry.org However, the reaction can be inhibited by the buildup of the aluminoxane byproduct, which may require the use of additives to overcome. organic-chemistry.org Alane (AlH₃) has also been shown to be an effective reagent for this transformation. researchgate.netru.nl

Table 2: Comparison of Metal-Mediated Reduction Systems

| Reducing System | Catalyst/Conditions | Substrate Scope | Key Characteristics |

| TMDS / Ti(O^iPr)₄ | 100 °C, methylcyclohexane | Triaryl, Trialkyl, Diphosphine Oxides | Catalytic, mild conditions, good functional group tolerance. organic-chemistry.orgacs.org |

| DIBAL-H | Ambient temperature | Tertiary Phosphine Oxides | Prone to inhibition by aluminoxane byproducts. organic-chemistry.org |

| LiAlH₄ | Varies | Various Phosphine Oxides | Powerful, but often requires harsh conditions and careful handling. researchgate.net |

| AlH₃ | Varies | Various Phosphine Oxides | Effective, can be used without additives. ru.nl |

Emerging Electrochemical Reduction Approaches for Phosphine Oxide Conversion

Electrochemical methods represent a promising and more sustainable alternative to chemical reductants, minimizing waste generation. acs.orgresearchgate.net The direct electrochemical reduction of phosphine oxides can be challenging, often leading to cleavage of P-C bonds. sorbonne-universite.frgoogle.com

To circumvent this, strategies involving the in-situ activation of the phosphine oxide have been developed. One successful approach uses chlorotrimethylsilane (B32843) (Me₃SiCl) as an oxophilic additive. sorbonne-universite.frresearchgate.net In this process, carried out in an undivided cell with a zinc anode and a copper or platinum cathode, the phosphine oxide is believed to be reduced to a radical anion. This radical anion is then trapped by Me₃SiCl, and further reduction leads to the cleavage of the P-O bond, yielding the phosphine. sorbonne-universite.frresearchgate.net While this method works well for many triarylphosphine oxides, the reduction of tris(o-tolyl)phosphine oxide was reported to be less efficient, likely due to steric hindrance from the ortho-methyl groups. researchgate.net

More recent advancements have focused on developing scalable electrochemical reductions. One such method employs an aluminum anode, which not only serves as part of the electrochemical cell but also generates a Lewis acidic species that activates the phosphine oxide towards reduction at milder potentials, promoting selective P-O bond cleavage. sci-hub.seacs.org These emerging electrochemical techniques offer a pathway for the large-scale, environmentally benign recycling of phosphine oxides. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of Tri O Tolylphosphine Oxide

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic techniques are fundamental in elucidating the molecular framework and dynamic behavior of Tri-o-tolylphosphine (B155546) oxide in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For Tri-o-tolylphosphine oxide, ¹H, ¹³C, and ³¹P NMR are routinely used for structural confirmation.

¹H and ¹³C NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the tolyl groups and the methyl protons. The aromatic region is complex due to overlapping signals and phosphorus-hydrogen coupling. The methyl protons typically appear as a singlet. In the ¹³C NMR spectrum, distinct signals are observed for the methyl carbons and the aromatic carbons, with their chemical shifts and multiplicities influenced by coupling to the phosphorus nucleus (JPC).

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine (B1218219) oxides. This compound exhibits a characteristic chemical shift in its ³¹P NMR spectrum, which is sensitive to the electronic environment of the phosphorus atom. For instance, a ³¹P NMR chemical shift has been reported at δ 30.0 ppm in CDCl₃. rsc.org

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR can directly probe the P=O bond. Studies on hydrogen peroxide adducts of this compound have demonstrated the feasibility of obtaining well-resolved signals for the P=O oxygen nuclei, providing insights into the electronic nature of the phosphoryl group. rsc.org

DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is an advanced NMR technique that separates signals based on the diffusion coefficient of molecules in solution, which correlates with their size and shape. DOSY NMR has been effectively used to investigate the association and aggregation of derivatives like the this compound-H₂O₂ adduct in solution, confirming its dimeric nature under certain conditions. rsc.org This technique offers a powerful tool to study intermolecular interactions and solution-state architecture.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constants (Hz) | Reference |

| ³¹P | CDCl₃ | 30.0 | - | rsc.org |

| ¹H | CDCl₃ | 7.58 (d) | J = 12.4 | rsc.org |

| 7.40-7.31 (m) | - | rsc.org | ||

| 2.36 (s, 9H) | - | rsc.org | ||

| ¹³C | CDCl₃ | 138.3 | JPC = 11.8 | rsc.org |

| 132.5 | - | rsc.org | ||

| 132.45 | JPC = 102.8 | rsc.org | ||

| 132.37 | JPC = 9.4 | rsc.org | ||

| 129.1 | JPC = 10.2 | rsc.org | ||

| 128.1 | JPC = 12.8 | rsc.org | ||

| 21.3 | - | rsc.org |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy is essential for identifying functional groups and characterizing bond strengths.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the P=O stretching vibration (ν(P=O)). The position of this band is sensitive to the substituents on the phosphorus atom. While a specific frequency for the neat compound is not detailed in readily available literature, analysis of its hydrogen peroxide adduct shows a significant shift in this band upon hydrogen bonding, confirming its identity and providing information on the bond's polarity. rsc.org The P=O bond length in the neat oxide has been determined to be between 1.478(2) and 1.481(2) Å, which is characteristic of a strong double bond. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on symmetric vibrations and is particularly useful for studying the P=O bond. Studies have utilized Raman spectroscopy to confirm the presence of the phosphine oxide ligand in metal complexes. nih.govacs.org For related triarylphosphine oxide-H₂O₂ adducts, Raman spectroscopy has been instrumental in identifying the ν(O-O) stretching bands, confirming the presence of hydrogen-bonded hydrogen peroxide. rsc.org

Single-Crystal X-ray Diffraction Studies for Solid-State Architectures

Single-crystal X-ray diffraction provides the most definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsion angles.

The crystal structure of this compound has been determined, revealing a complex solid-state architecture. The compound crystallizes in the monoclinic space group P2₁/c, with twelve molecules in the unit cell (Z=12). researchgate.netresearchgate.net This large number of molecules in the asymmetric unit indicates the presence of multiple, slightly different conformations in the crystal lattice. The P=O bond lengths are reported to be approximately 1.478(2) Å and 1.481(2) Å, consistent with a strong phosphoryl double bond. rsc.org The C-P-C bond angles are distorted from ideal tetrahedral geometry due to the steric bulk of the tolyl groups.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.039(5) | researchgate.net |

| b (Å) | 17.282(6) | researchgate.net |

| c (Å) | 35.192(12) | researchgate.net |

| β (°) | 95.12(1) | researchgate.net |

| Z | 12 | researchgate.net |

| P=O Bond Length (Å) | 1.478(2) / 1.481(2) | rsc.org |

Investigations into Conformational Landscapes and Isomerism

The steric crowding in this compound gives rise to a complex conformational landscape and high stereochemical stability.

Rotameric Analysis of Torsion Angles and Substituent Orientations

The three o-tolyl groups cannot adopt a simple, symmetric propeller-like conformation due to severe steric clashes between the ortho-methyl groups. This forces the phenyl rings to adopt specific torsion angles relative to the P-C bonds. The crystallographic data reveals the precise nature of these twists, showing a significant deviation from coplanarity to minimize steric repulsion. researchgate.net This fixed, congested arrangement results in a chiral, propeller-like structure. The orientation of the methyl groups defines a specific set of rotamers, and the energy barriers to rotation around the P-C bonds are expected to be substantial. While detailed computational studies on the rotational barriers of this compound are not widely reported, analysis of related sterically hindered phosphines confirms that such barriers can be significant. acs.org

Pyramidal Inversion Barriers and Stereochemical Stability at the Phosphorus Center

The phosphorus atom in this compound is a stereocenter. Unlike amines, phosphines and their derivatives exhibit a high barrier to pyramidal inversion, a process where the molecule inverts its configuration through a planar transition state. For phosphine oxides, this barrier is generally very high, rendering the phosphorus center configurationally stable at room temperature.

The immense steric bulk of the three o-tolyl groups in this compound dramatically increases this inversion barrier. The crowding makes it extremely difficult for the C-P-C angles to flatten out to the 120° required for a planar transition state. Consequently, the phosphorus center is exceptionally stereochemically stable, and the molecule is locked into its chiral conformation. While a specific energy value for this barrier has not been reported, it is understood to be high enough to prevent spontaneous racemization under normal conditions.

Mechanistic Investigations of Tri O Tolylphosphine Oxide Reactivity

Elucidation of Reaction Mechanisms in Formation and Transformations

The formation and key transformations of tri-o-tolylphosphine (B155546) oxide are primarily centered around the oxidation of the corresponding phosphine (B1218219) and the reduction of the phosphine oxide.

Formation via Oxidation of Tri-o-tolylphosphine:

The most common route to tri-o-tolylphosphine oxide is the oxidation of tri-o-tolylphosphine. This process can occur with various oxidizing agents, including molecular oxygen. In solution, tri-o-tolylphosphine is known to slowly convert to its oxide upon exposure to air. wikipedia.org While the detailed mechanism can vary with the oxidant, a general pathway involves the nucleophilic attack of the phosphorus atom on the oxidizing agent.

For instance, the oxidation of triarylphosphines by nitric oxide has been studied, revealing a third-order kinetic dependence—first order in phosphine and second order in nitric oxide. researchgate.net This suggests a mechanism involving the formation of a phosphonium (B103445) diazeniumdiolate intermediate, which then undergoes intramolecular oxygen transfer to the phosphorus atom, yielding the phosphine oxide and nitrous oxide. researchgate.net The rate of this reaction is sensitive to the electronic properties of the aryl substituents, with electron-donating groups accelerating the reaction. researchgate.net

Transformations via Reduction:

The reduction of this compound to regenerate tri-o-tolylphosphine is a synthetically important transformation. chemicalbook.com Various reducing agents can accomplish this, with silanes being a common choice. The mechanism of reduction by silanes has been a subject of detailed investigation. For many tertiary phosphine oxides, the reduction can be challenging due to the high stability of the P=O bond. However, various methods have been developed to facilitate this process, often involving activation of the phosphine oxide or the use of catalysts. organic-chemistry.orgorganic-chemistry.org

One proposed mechanism for the reduction of phosphine oxides with silanes in the presence of an activator, such as oxalyl chloride, involves the initial formation of a chlorophosphonium salt. This intermediate is more susceptible to nucleophilic attack by a hydride source, such as a silane (B1218182), leading to the formation of the phosphine and silyl (B83357) ether byproducts. nih.gov

The table below summarizes various reducing systems employed for the conversion of phosphine oxides to phosphines, which are applicable to this compound.

| Reducing System | Key Features |

| Trichlorosilane (HSiCl₃) | Commonly used, can proceed with retention or inversion of configuration at phosphorus depending on the presence of a base. wikipedia.org |

| Diisobutylaluminium hydride (DIBAL-H) | Effective at ambient temperature, though inhibition by the aluminoxane byproduct can occur. organic-chemistry.org |

| Tetramethyldisiloxane (TMDS) | A mild reducing agent, often used with a catalyst such as a titanium or copper complex. organic-chemistry.org |

| Phosphonic acid/Iodine | A metal-free reduction method that proceeds under solvent-free conditions. organic-chemistry.org |

| Oxalyl chloride/Hexachlorodisilane | A two-step, one-pot method involving activation of the phosphine oxide followed by reduction. nih.gov |

Other Transformations:

This compound is a byproduct in several important organic reactions, including the Wittig and Staudinger reactions.

Wittig Reaction: In the Wittig reaction, an aldehyde or ketone reacts with a phosphonium ylide to form an alkene and a phosphine oxide. lumenlearning.commasterorganicchemistry.comlibretexts.orgwikipedia.org The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide byproduct. lumenlearning.comlibretexts.org The mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently fragments to the alkene and phosphine oxide. lumenlearning.commasterorganicchemistry.com

Staudinger Reaction: The Staudinger reaction involves the reaction of an azide (B81097) with a phosphine to produce an aza-ylide. rsc.orgwikipedia.orgorganic-chemistry.org In the Staudinger reduction, this intermediate is hydrolyzed to an amine and a phosphine oxide. wikipedia.orgnih.gov The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen to form the aza-ylide. Subsequent hydrolysis yields the amine and the stable phosphine oxide. wikipedia.orgorganic-chemistry.org

Exploration of Electron Transfer Processes in Phosphine Oxide Redox Chemistry (e.g., Single Electron Transfer (SET) mechanisms)

Single Electron Transfer (SET) processes play a significant role in the redox chemistry of phosphine oxides, particularly in their formation from phosphines. The electroreduction of triarylphosphine oxides has been shown to proceed via a one-electron reduction to generate a corresponding anion radical. lookchem.com This radical anion can then undergo further reactions, such as cleavage of a phenyl group in the case of triphenylphosphine (B44618) oxide.

In a similar vein, the electroreduction of triphenylphosphine oxide in the presence of chlorotrimethylsilane (B32843) is proposed to involve an initial one-electron reduction to form the anion radical [Ph₃P•-O⁻]. lookchem.com This is followed by a reaction with chlorotrimethylsilane to give the (trimethylsiloxy)triphenylphosphorus radical [Ph₃P•-OSiMe₃]. A further one-electron reduction and subsequent P-O bond cleavage then leads to the formation of triphenylphosphine. lookchem.com This mechanism highlights the accessibility of radical intermediates in the redox chemistry of phosphine oxides.

A plausible mechanism for the electroreduction of this compound, analogous to that of triphenylphosphine oxide, is outlined below:

One-electron reduction: (o-tolyl)₃P=O + e⁻ → [(o-tolyl)₃P•-O⁻]

Reaction with an electrophile (e.g., Me₃SiCl): [(o-tolyl)₃P•-O⁻] + Me₃SiCl → [(o-tolyl)₃P•-OSiMe₃] + Cl⁻

Second one-electron reduction: [(o-tolyl)₃P•-OSiMe₃] + e⁻ → [(o-tolyl)₃P⁻-OSiMe₃]

P-O bond cleavage: [(o-tolyl)₃P⁻-OSiMe₃] → (o-tolyl)₃P + Me₃SiO⁻

Assessment of Steric and Electronic Influences on Reaction Pathways

The reactivity of this compound and its precursor, tri-o-tolylphosphine, is significantly influenced by the steric and electronic properties of the three ortho-tolyl groups.

Steric Influences:

The most prominent steric feature of the tri-o-tolylphosphine ligand is its large cone angle, which is a measure of its steric bulk. The cone angle for tris(o-tolyl)phosphine is reported to be 194°. wikipedia.org This large steric hindrance around the phosphorus atom has several consequences for its reactivity and the subsequent reactions of its oxide.

The bulky nature of the o-tolyl groups can hinder the approach of reactants to the phosphorus center, potentially slowing down reaction rates compared to less sterically demanding phosphines like triphenylphosphine. However, this steric bulk can also be advantageous in certain catalytic applications by promoting specific selectivities.

In the context of this compound, the steric crowding can influence its coordination chemistry and its susceptibility to reduction. The bulky groups may sterically shield the phosphorus atom, making it more difficult for reducing agents to access the P=O bond.

Electronic Influences:

The methyl groups on the ortho positions of the tolyl rings are electron-donating groups. These groups increase the electron density on the phosphorus atom in tri-o-tolylphosphine, enhancing its nucleophilicity and basicity compared to triphenylphosphine. This increased electron density can affect the rate of oxidation, with more electron-rich phosphines generally oxidizing more readily. researchgate.net

In this compound, the electronic effects of the tolyl groups influence the polarity and strength of the P=O bond. The electron-donating nature of the methyl groups can slightly increase the electron density on the phosphorus atom, which could in turn affect the double bond character of the P=O bond and its reactivity towards electrophiles or reducing agents.

The interplay of these steric and electronic effects ultimately governs the specific reaction pathways and rates for this compound. For example, while the electronic effects might suggest a more reactive P=O bond, the steric hindrance could counteract this, leading to a complex relationship between structure and reactivity.

Theoretical and Computational Chemistry of Tri O Tolylphosphine Oxide Systems

Quantum Chemical Approaches for Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can accurately predict molecular geometries, energies, and a variety of electronic properties. For a molecule like Tri-O-tolylphosphine (B155546) oxide, these approaches are invaluable for rationalizing its stability, the nature of its chemical bonds, and its potential for interaction with other chemical species.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the ground state properties of medium-to-large organophosphorus compounds.

DFT studies on related phosphine (B1218219) oxides have elucidated the nature of the phosphorus-oxygen (P=O) bond, which is more accurately described as a semi-polar P⁺-O⁻ bond with significant σ and π character. acs.org For Tri-O-tolylphosphine oxide, DFT calculations would typically be used to optimize the molecular geometry, predicting key structural parameters. These calculations can provide precise values for bond lengths, bond angles, and the dihedral angles that define the orientation of the tolyl groups.

Furthermore, DFT is used to compute the electronic structure, providing insights into the charge distribution across the molecule. The analysis of calculated atomic charges, often using methods like Natural Bond Orbital (NBO) analysis, reveals the high polarity of the P=O bond. The phosphorus atom carries a significant positive charge, while the oxygen atom is strongly negative, which is a key factor in the compound's ability to act as a hydrogen bond acceptor and a ligand for hard metal centers. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can also be calculated, providing information about the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Representative Ground State Properties of Phosphine Oxides from DFT Calculations

Note: This table provides illustrative data based on typical DFT results for aryl phosphine oxides. Exact values for this compound require specific calculations.

| Property | Typical Calculated Value Range | Significance |

| P=O Bond Length | 1.48 - 1.52 Å | Indicates a strong bond with double bond character, shorter than a typical P-O single bond. |

| C-P-C Bond Angle | 104° - 108° | Reflects the tetrahedral geometry around the phosphorus atom, influenced by the bulky tolyl groups. |

| O=P-C Bond Angle | 111° - 114° | Shows the distortion from a perfect tetrahedron due to the P=O double bond. |

| NBO Charge on P | +1.4 to +1.8 | Confirms the high positive charge on the phosphorus atom. |

| NBO Charge on O | -1.0 to -1.3 | Highlights the strong negative charge and basicity of the phosphoryl oxygen. |

| HOMO-LUMO Gap | 4.0 - 5.5 eV | Indicates the electronic stability of the molecule and the energy required for electronic excitation. |

While DFT provides high accuracy, its computational cost can be prohibitive for exploring the full conformational space of a flexible molecule, which involves numerous rotational degrees of freedom. Semiempirical molecular orbital methods, such as PM3 (Parametric Model 3), offer a computationally efficient alternative for such tasks. These methods simplify the complex equations of ab initio quantum mechanics and use parameters derived from experimental data to achieve reliable results for molecular geometries and relative energies.

A detailed conformational analysis of this compound has been performed using the PM3 method. researchgate.netamazonaws.com Due to the rotation around the three phosphorus-carbon bonds, the molecule can exist in several different spatial arrangements, known as rotamers or conformers. The calculations revealed four stable rotamers are possible with respect to the positions of the ortho-methyl groups. researchgate.netamazonaws.com

The study concluded that the most stable conformer of this compound adopts a "paddle conformation," where all three methyl groups are positioned close to the phosphoryl oxygen atom. researchgate.netamazonaws.com This arrangement minimizes steric hindrance and likely involves favorable weak intramolecular interactions. The relative energies of the different conformers can be calculated to determine their population at a given temperature, providing a comprehensive picture of the molecule's conformational preferences.

Table 2: Calculated Relative Energies of this compound Conformers via PM3

This table is an illustrative representation of findings described in the literature. researchgate.netamazonaws.com

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

| Paddle Conformation | 0.00 (Most Stable) | All three methyl groups are oriented towards the phosphoryl oxygen. |

| Rotamer 2 | > 0 | One methyl group is rotated away from the oxygen. |

| Rotamer 3 | > 0 | Two methyl groups are rotated away from the oxygen. |

| Rotamer 4 | > 0 | All three methyl groups are rotated away from the oxygen. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical methods are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent interactions, and other dynamic processes.

To perform an MD simulation, a reliable force field is required. A force field is a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates. For novel molecules like this compound, these parameters often need to be specifically developed, typically by fitting them to reproduce the results of high-level quantum chemical calculations (like DFT) or experimental data. acs.org

Although detailed MD simulation studies focused specifically on this compound in various solvents are not extensively documented in the literature, the methodology is well-established. Such simulations could provide critical insights into:

Solvation Structure: How solvent molecules (e.g., water, toluene) arrange themselves around the bulky and polar phosphine oxide.

Conformational Dynamics: The rate of interconversion between the different rotamers in solution, revealing the flexibility of the tolyl groups.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the phosphoryl oxygen and protic solvent molecules.

Studies on the closely related triphenylphosphine (B44618) oxide on surfaces have utilized MD simulations to understand its mobility. These simulations showed that the molecule can exhibit complex motions, including rotations of the phenyl groups and translational jumps across a surface, behaving like a "molecular motor". researchgate.net Similar studies on this compound could reveal how its steric bulk and the presence of the methyl groups influence its interactions and dynamics at interfaces.

Predictive Computational Modeling for Structure-Reactivity Relationships

A major goal of computational chemistry is to develop models that can predict the chemical properties and reactivity of new molecules before they are synthesized. This is often achieved by establishing a Quantitative Structure-Activity Relationship (QSAR) or a Quantitative Structure-Property Relationship (QSPR). nih.govnih.gov These models use computationally derived molecular descriptors (features) to predict a specific activity or property.

For phosphine oxides and related compounds, predictive models can be built to forecast a range of behaviors. The reactivity of these compounds is strongly tied to both their electronic and steric properties, which can be quantified using computational methods.

Electronic Descriptors: Properties like the calculated charge on the phosphoryl oxygen, the HOMO/LUMO energies, and the molecular dipole moment can be correlated with the molecule's ability to act as a ligand, its basicity, or its susceptibility to nucleophilic or electrophilic attack. For instance, DFT calculations have been used to create models that predict the air stability of phosphines based on the energy of the Singly Occupied Molecular Orbital (SOMO) of their radical cation.

Steric Descriptors: The size and shape of the molecule are critical for its reactivity, especially in catalysis where it might act as a ligand. For the related class of phosphine ligands, a computationally derived steric parameter known as the "minimum percent buried volume" (%Vbur(min)) has been shown to be a powerful predictor of catalytic activity. acs.orgresearchgate.net This descriptor quantifies the steric bulk of a ligand near the metal center it binds to. A similar approach could be applied to this compound to predict its performance in applications where steric hindrance is a key factor.

By calculating these descriptors for this compound and a series of related molecules with known properties, a statistical model can be constructed. This model can then be used to predict the reactivity of other, yet-to-be-synthesized, phosphine oxides, guiding the design of new compounds with desired chemical characteristics.

Coordination Chemistry and Ligand Properties of Tri O Tolylphosphine Oxide

Binding Modes and Complex Formation with Metal Centers

Tri-o-tolylphosphine (B155546) oxide (TOTPO) functions as a monodentate ligand, coordinating to metal centers almost invariably through the oxygen atom. wikipedia.org As a member of the phosphine (B1218219) oxide family, it is classified as a hard Lewis base, which typically favors coordination with hard metal centers. wikipedia.org The primary binding mode involves the formation of a metal-oxygen (M-O) bond. wikipedia.org

Upon complexation, the fundamental structure of the phosphine oxide ligand is not significantly altered. The geometry at the phosphorus atom remains tetrahedral. However, a characteristic change observed is the elongation of the phosphorus-oxygen (P-O) double bond. For instance, in the free triphenylphosphine (B44618) oxide ligand, the P-O distance is approximately 1.48 Å. Upon coordination to a metal center, as in NiCl2[OP(C6H5)3]2, this bond length increases to 1.51 Å. wikipedia.org This elongation by about 2% is consistent with the stabilization of the ionic resonance structure (P+-O-) of the phosphine oxide upon its coordination to the electron-accepting metal center. wikipedia.org

Tri-O-tolylphosphine Oxide as a Coordinating Ligand in Transition Metal Chemistry

This compound is utilized as a ligand in coordination chemistry, where it can form stable complexes with various transition metals. musechem.com Its unique steric and electronic properties, imparted by the three o-tolyl groups, influence its coordination behavior and the properties of the resulting metal complexes. These complexes find applications in catalysis for organic synthesis, including cross-coupling and C-H activation reactions. musechem.com The formation of these coordination compounds can occur through the direct reaction of a labile metal complex with pre-formed this compound. In some instances, the ligand is generated in situ by the air-oxidation of the corresponding tri-o-tolylphosphine ligand. wikipedia.org

Case Studies in Palladium and Tin Complexes

Palladium Complexes: While phosphine oxides are not traditionally considered strong ligands for late transition metals, they have been shown to act as effective stabilizing ligands in palladium chemistry. Research has demonstrated that phosphine oxides can bind directly to Palladium(II) centers. Their presence can be beneficial in catalytic processes; for example, triphenylphosphine oxide has been shown to dramatically increase the rate of palladium-catalyzed cross-coupling reactions of potassium aryldimethylsilanolates. This effect highlights the significant role that phosphine oxide ligands, including by extension this compound, can play in facilitating and stabilizing intermediates in catalytic cycles.

| Parameter | Value (Å or °) |

|---|---|

| Sn—O Bond Length | 2.1590 (15) Å |

| Sn—I1 Bond Length | 2.76735 (17) Å |

| Sn—I2 Bond Length | 2.8158 (2) Å |

| P—O Bond Length | 1.5207 (16) Å |

| O1—Sn—O1' Angle | 180° |

| O1—Sn—I1 Angle | 89.84 (4)° |

Influence of Ligand Characteristics on Metal Complex Stability and Reactivity

The stability and reactivity of metal complexes containing this compound are governed by the electronic and steric properties of the ligand. As a triarylphosphine oxide, its electronic character influences its coordinating ability. Generally, trialkylphosphine oxides are more basic and are considered better ligands than triarylphosphine oxides. wikipedia.org The electron-withdrawing nature of the aryl groups in TOTPO reduces the electron density on the oxygen atom, making it a weaker Lewis base compared to its trialkyl counterparts. wikipedia.org

Advanced Applications and Functional Material Development Involving Tri O Tolylphosphine Oxide

Catalytic Roles in Organic Transformations

The catalytic potential of tri-o-tolylphosphine (B155546) oxide and its derivatives is an area of active research, focusing on its function as a Lewis base and its regeneration in important catalytic cycles.

Phosphine (B1218219) oxides, including tri-o-tolylphosphine oxide, are recognized for their capacity to act as Lewis base catalysts. The Lewis basicity arises from the lone pairs of electrons on the phosphoryl oxygen atom, which can interact with and activate various substrates. This catalytic activity is harnessed in a range of chemical transformations where the activation of substrates is a key step. In its role as an organocatalyst, this compound can facilitate reactions without the need for a metal, offering a greener and often more selective alternative to traditional metal-based catalysts. The steric bulk provided by the three o-tolyl groups can also influence the stereoselectivity of the catalyzed reactions.

A significant challenge in reactions like the Wittig olefination is the stoichiometric generation of a phosphine oxide byproduct, which can complicate product purification and reduce atom economy. uta.edu To overcome this, strategies have been developed to render these reactions catalytic in phosphine by regenerating the active phosphine from the phosphine oxide in situ. uta.edunih.gov This is achieved through the use of a reducing agent that selectively reduces the P=O bond of the phosphine oxide back to the trivalent phosphine. nih.gov

A common and effective strategy involves the use of silanes, such as diphenylsilane (B1312307) or polymethylhydrosiloxane (B1170920) (PMHS), as the reducing agent. nih.govresearchgate.net The catalytic cycle for a Wittig reaction employing in situ phosphine regeneration can be summarized as follows:

The phosphine catalyst reacts with an alkyl halide to form a phosphonium (B103445) salt.

A base deprotonates the phosphonium salt to generate the phosphonium ylide.

The ylide reacts with a carbonyl compound (aldehyde or ketone) to form an oxaphosphetane intermediate.

The oxaphosphetane collapses to yield the desired alkene and the phosphine oxide byproduct.

The phosphine oxide is then reduced by the silane (B1218182) reagent, regenerating the phosphine catalyst, which can then re-enter the catalytic cycle.

The key to a successful catalytic Wittig reaction is the chemoselective reduction of the phosphine oxide in the presence of other reducible functional groups in the starting materials and products. nih.gov The choice of phosphine oxide, reducing agent, and reaction conditions are all critical factors in achieving an efficient catalytic process.

Integration in Functional Materials and Nanotechnology

The unique properties of this compound and its derivatives make them suitable for the development of advanced functional materials, particularly in the field of nanotechnology.

Phosphine oxide derivatives are effective ligands for stabilizing and functionalizing metal nanoparticles, such as gold nanoparticles (AuNPs). rsc.org The phosphine oxide group can coordinate to the surface of the metal nanoparticles, providing a stable capping layer that prevents aggregation and controls the particle size and morphology. rsc.orgiciq.org

In a notable study, a derivative of di-(p-tolyl)phosphine oxide, (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide, was used to stabilize gold nanoparticles. rsc.org The presence of the tolyl groups on the phosphine oxide ligand influenced the stability and size of the resulting nanoparticles. The AuNPs were characterized using various techniques, including transmission electron microscopy (TEM) and dynamic light scattering (DLS). rsc.org

| Ligand Used for AuNP Stabilization | Nanoparticle Size (TEM) | Stability Duration |

| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A) | 55 ± 13.6 nm | 3 months |

| (3-thioacetylpropyl)-diphenylphosphine oxide (4B) | 40 ± 8 nm | 5 months |

| (3-thioacetylpropyl)-thiodiphenylphosphine oxide (7) | 25 ± 6 nm | 5 months |

| (3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide (10) | 43 ± 7 nm | 3 months |

| Data sourced from a study on gold nanoparticles functionalized by phosphine oxide derivatives. rsc.org |

The results indicated that the structure of the phosphine oxide ligand plays a crucial role in determining the long-term stability and the size of the gold nanoparticles. rsc.org This ability to tune the properties of nanoparticles through surface functionalization with phosphine oxide derivatives is critical for their application in areas such as catalysis, sensing, and biomedical imaging. rsc.org

Development of Specialized Chemical Reagents

This compound can be utilized in the design and synthesis of specialized chemical reagents with unique reactivity and applications.

Triarylphosphine oxides, including this compound and its p-tolyl isomer, can form stable and isolable adducts with hydrogen peroxide. rsc.orgresearchgate.net These adducts serve as safe, solid, and organic-soluble sources of hydrogen peroxide, overcoming the challenges associated with using aqueous hydrogen peroxide, which can introduce water into reactions and has unpredictable stability. rsc.org

The synthesis of these adducts is straightforward, typically involving the reaction of the corresponding phosphine with aqueous hydrogen peroxide in an organic solvent like dichloromethane (B109758). rsc.org The resulting adducts can be isolated as crystalline solids with well-defined stoichiometry, often as a dimer with the formula (R₃PO·H₂O₂)₂. rsc.orgresearchgate.net

These hydrogen peroxide adducts have been fully characterized by various spectroscopic and analytical methods. rsc.orgresearchgate.net

| Adduct | Melting Range (°C) | ³¹P{¹H} NMR (δ, CDCl₃) |

| (p-Tol₃PO·H₂O₂)₂ | 142-146 | 30.44 ppm |

| (o-Tol₃PO·H₂O₂)₂ | 118-121 | 39.88 ppm |

| Characterization data for the hydrogen peroxide adducts of tri-tolylphosphine oxides. rsc.org |

The stability of these adducts has also been investigated, showing that they can be stored for extended periods and are robust towards moderate heat. rsc.orgresearchgate.net The controlled release of hydrogen peroxide from these adducts makes them valuable reagents for various oxidation reactions in organic synthesis, including the oxidation of sulfides and amines, and in Baeyer-Villiger oxidations. rsc.orgresearchgate.net Their high solubility in organic solvents allows for homogeneous reaction conditions. rsc.org

Emerging Research Directions and Future Perspectives for Tri O Tolylphosphine Oxide

Advancements in Synthetic Methodologies and Process Optimization

The traditional synthesis of triarylphosphine oxides often involves multi-step procedures that may not align with the principles of green chemistry. organic-chemistry.org Current research is therefore intensely focused on developing more efficient, atom-economical, and environmentally benign synthetic routes. While direct oxidation of the corresponding phosphine (B1218219) is a common method, it is the advancements in catalytic C-P bond formation that are opening new frontiers.

Recent developments in the synthesis of aryl phosphine oxides have highlighted the efficacy of transition-metal-catalyzed cross-coupling reactions, such as the Hirao reaction, which can be significantly accelerated using microwave irradiation. sciforum.netmdpi.com These methods offer the advantages of shorter reaction times and often lead to higher yields compared to conventional heating. sciforum.net The exploration of "P-ligand-free" palladium-catalyzed systems, where the phosphine oxide precursor itself may act as a ligand, represents a significant step towards process simplification and cost reduction. sciforum.net

Furthermore, photocatalysis is emerging as a powerful tool for the synthesis of phosphine oxides under mild conditions. organic-chemistry.org Visible-light-mediated processes, for instance, can facilitate the coupling of (hetero)aryl halides with H-phosphine oxides, offering a green alternative to traditional methods that may require harsh reagents or high temperatures. organic-chemistry.org

Key areas for future process optimization include the development of continuous flow reactors for the synthesis of TOTPO, which can offer superior control over reaction parameters, enhanced safety, and easier scalability. The optimization of catalyst loading, solvent selection, and reaction conditions to maximize yield and minimize waste are also critical aspects of ongoing research. A comparative overview of traditional versus emerging synthetic strategies is presented in Table 1.

| Synthetic Methodology | Key Features | Potential for Optimization |

|---|---|---|

| Grignard Reaction with PCl₃ followed by Oxidation | Well-established, versatile for various aryl groups. chemicalbook.com | Improving Grignard reagent stability and reaction stoichiometry. |

| Microwave-Assisted Hirao Reaction | Rapid heating, shorter reaction times, often higher yields. sciforum.netmdpi.com | Development of more active and reusable catalysts. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. organic-chemistry.org | Design of more efficient and broader-spectrum photosensitizers. |

| "Ligand-Free" Catalytic Systems | Simplified reaction mixtures, reduced cost. sciforum.net | Understanding the active catalytic species to enhance efficiency. |

Novel Applications in Sustainable Chemistry and Energy

The unique electronic and structural properties of Tri-O-tolylphosphine (B155546) oxide make it a promising candidate for applications in sustainable chemistry and the development of advanced energy materials. Its role as a ligand in catalysis is well-established, and current research is exploring its potential in promoting greener chemical transformations. musechem.com The steric bulk and electron-donating nature of the tolyl groups can be fine-tuned to influence the activity and selectivity of catalytic systems, potentially leading to more efficient and sustainable chemical processes.

In the realm of energy, phosphine oxides are gaining attention for their potential use in energy storage and conversion devices. Research into triphenylphosphine (B44618) oxide-derived anolytes for nonaqueous redox flow batteries has shown that molecular engineering of the phosphine oxide core can lead to materials with highly negative redox potentials and excellent cycling stability. researchgate.net This opens the door for the design of TOTPO-based materials for high-energy-density batteries. The general stability of phosphine oxides also makes them attractive for use in demanding electrochemical environments.

| Application Area | Role of Tri-O-tolylphosphine Oxide Derivative | Potential Impact |

|---|---|---|

| Redox Flow Batteries | As a precursor for stable anolytes with highly negative redox potentials. researchgate.net | Development of high-energy-density and long-lasting energy storage systems. |

| Perovskite Solar Cells | As a cathode interfacial material to enhance electron extraction. researchgate.net | Increased power conversion efficiency and stability of solar cells. |

| Sustainable Catalysis | As a robust and tunable ligand for promoting green chemical reactions. musechem.com | More efficient and environmentally friendly chemical manufacturing processes. |

Computational Design and Discovery of New this compound Derivatives

Computational chemistry is becoming an indispensable tool in the rational design of new molecules with tailored properties. For this compound, computational methods such as Density Functional Theory (DFT) are being employed to predict the geometric and electronic structures of novel derivatives. researchgate.net These studies can provide valuable insights into how modifications to the molecular structure, such as the introduction of different substituents on the tolyl rings, can influence the compound's properties and performance in various applications.

One of the key areas of focus is the computational design of phosphine oxide-based ligands for catalysis. nih.gov By modeling the interaction of different TOTPO derivatives with metal centers, researchers can predict their efficacy as ligands and rationally design new catalysts with improved activity, selectivity, and stability. Computational ligand descriptors can be used to build quantitative structure-activity relationships, accelerating the discovery of optimal catalyst systems. nih.gov

In the context of materials science, computational screening can be used to identify promising TOTPO derivatives for applications in energy storage and electronics. For instance, DFT calculations can be used to predict the redox potentials and stability of new phosphine oxide anolytes for redox flow batteries. researchgate.net Similarly, the electronic properties of TOTPO derivatives as interfacial layers in solar cells can be modeled to guide the synthesis of materials with optimal energy level alignment. The workflow for the computational design of new TOTPO derivatives is outlined below:

Define Target Properties: Identify the desired electronic, steric, and chemical properties for a specific application (e.g., redox potential for a battery, ligand-metal bond strength for a catalyst).

In Silico Molecular Design: Generate a virtual library of TOTPO derivatives with various substituents on the tolyl rings.

Quantum Chemical Calculations: Employ methods like DFT to calculate the key properties of each derivative.

Structure-Property Relationship Analysis: Identify trends and correlations between molecular structure and the calculated properties.

Prioritization for Synthesis: Select the most promising candidates for experimental synthesis and validation.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The development of advanced analytical techniques for real-time, in situ monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing processes, and ensuring product quality. Phosphine oxides are emerging as versatile spectroscopic probes for this purpose due to the sensitivity of the P=O bond's vibrational frequency and the ³¹P NMR chemical shift to the local chemical environment. rsc.orgmdpi.com

Research has shown that the changes in the IR stretching frequency of the P=O group and the ³¹P NMR chemical shift upon interaction with other molecules can be correlated with the strength and geometry of non-covalent interactions, such as hydrogen and halogen bonds. rsc.orgmdpi.comnih.gov This opens up the possibility of designing this compound derivatives that can act as spectroscopic reporters for specific chemical events.

For instance, a TOTPO derivative functionalized with a reactive group could be used to monitor the progress of a reaction by observing the changes in its ³¹P NMR spectrum in real-time. The development of fluorescent sensors based on phosphine oxides further expands their utility in reaction monitoring. nih.govresearchgate.net A "turn-on" or "turn-off" fluorescent response upon interaction with a specific analyte or reaction intermediate can provide a highly sensitive and selective method for in situ analysis.

Future research in this area will likely focus on the design of TOTPO-based probes with enhanced sensitivity and selectivity for specific applications. The integration of these probes into microfluidic "lab-on-a-chip" systems could enable high-throughput reaction screening and optimization. researchgate.net The key spectroscopic properties of phosphine oxides that make them suitable as probes are summarized in Table 3.

| Spectroscopic Technique | Probed Parameter | Information Gained |

|---|---|---|

| ³¹P NMR Spectroscopy | Change in chemical shift (ΔδP). rsc.orgmdpi.com | Changes in the electronic environment of the phosphorus atom, indicative of binding events or chemical transformations. |

| Infrared (IR) Spectroscopy | Change in P=O stretching frequency (Δν). rsc.orgmdpi.com | Alterations in the strength of the P=O bond, sensitive to hydrogen bonding and other intermolecular interactions. |

| Fluorescence Spectroscopy | Changes in fluorescence intensity or wavelength. nih.govresearchgate.net | Detection of specific analytes or reaction intermediates through "turn-on" or "turn-off" mechanisms. |

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Tri-O-tolylphosphine oxide?

This compound is typically synthesized via the Grignard reaction, where o-tolylmagnesium bromide reacts with phosphorus trichloride, followed by oxidation . Characterization often involves ³¹P NMR spectroscopy to confirm purity and structure, as the phosphorus nucleus provides distinct chemical shifts (e.g., δ ~20–30 ppm for phosphine oxides). Additionally, X-ray crystallography can resolve steric effects from the ortho-methyl groups, which influence ligand behavior in coordination chemistry .

Basic: What safety protocols are essential when handling this compound?

The compound is air- and moisture-sensitive, requiring storage under inert atmospheres (argon or nitrogen) . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential irritancy. Spills should be managed with non-combustible absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols. Always consult the Safety Data Sheet (SDS) for reactivity data and emergency measures .

Advanced: How does this compound compare to triphenylphosphine in catalytic applications?

In palladium-catalyzed ethylene arylations, this compound outperforms triphenylphosphine by doubling reaction rates under 100–200 psi ethylene pressure, attributed to its steric bulk enhancing oxidative addition kinetics . However, at pressures >200 psi, coordination-driven catalyst deactivation occurs, necessitating optimization of ligand-to-metal ratios and pressure conditions .

Advanced: How can researchers quantify reaction yields involving this compound?

³¹P NMR spectroscopy is the gold standard for yield determination. Using an internal standard (e.g., tri-o-tolylphosphine), integration of peaks corresponding to the starting material and product provides molar ratios. For example, in organometallic syntheses, this method achieves <5% error margins when calibrated against known concentrations .

Data Contradiction Analysis: Are there conflicting reports on the efficacy of this compound in catalytic systems?

While highlights its superiority in ethylene arylations, other studies may report lower efficacy in systems requiring smaller ligands (e.g., Suzuki-Miyaura couplings). These discrepancies arise from steric hindrance differences: the ortho-methyl groups improve stability in high-pressure reactions but reduce accessibility in sterically constrained active sites. Researchers must tailor ligand choice to reaction geometry and substrate bulk .

Methodological: What are best practices for using this compound as a ligand in air-sensitive syntheses?

- Schlenk line techniques : Conduct reactions under vacuum/inert gas to prevent oxidation.

- Pre-drying solvents : Use molecular sieves for THF or toluene to eliminate trace moisture.

- Ligand pre-activation : Stir the ligand with the metal precursor (e.g., Pd(OAc)₂) in anhydrous acetonitrile for 30 minutes before substrate addition .

Advanced: How does the steric profile of this compound influence its coordination chemistry?

The ortho-methyl groups create a cone angle of ~160°, larger than triphenylphosphine (~145°). This bulk stabilizes low-coordination-state metals (e.g., Pd⁰) but can hinder substrate binding in crowded catalytic cycles. X-ray absorption spectroscopy (XAS) and DFT studies are recommended to map electronic effects and optimize metal-ligand ratios .

Methodological: How can researchers mitigate side reactions involving this compound?

- Byproduct monitoring : Use LC-MS or GC-MS to detect phosphine oxide degradation products (e.g., methylated aromatics).

- Additive screening : Introduce scavengers like molecular sieves to trap trace water or acidic byproducts .

Basic: What analytical standards are available for this compound purity assessment?

High-purity standards (≥98% by HPLC) are commercially available, with CAS 6163-58-2. Calibrate instruments using certified reference materials (CRMs) and validate against independent methods like elemental analysis or mass spectrometry .

Advanced: What emerging applications exist for this compound in materials science?

Recent studies explore its use as a crystallization inducer for perovskites and metal-organic frameworks (MOFs), leveraging its hydrogen-bonding capacity. It also serves as a ligand in lanthanide complexes, where 4f-orbital interactions enhance luminescence properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.